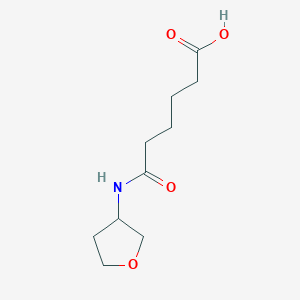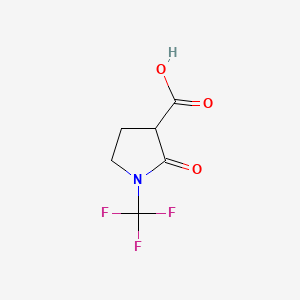
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research fields. The pyrrolidine ring is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is catalyzed by organocatalysts and proceeds under mild conditions to yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
科学的研究の応用
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored as a scaffold for drug development due to its favorable pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrrolidine ring’s ability to interact with various enzymes and receptors, makes it a versatile compound in drug discovery .
類似化合物との比較
Similar Compounds
Similar compounds include:
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethyl-substituted compound with similar chemical properties.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
分子式 |
C6H6F3NO3 |
|---|---|
分子量 |
197.11 g/mol |
IUPAC名 |
2-oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)10-2-1-3(4(10)11)5(12)13/h3H,1-2H2,(H,12,13) |
InChIキー |
WMAYEXBSPONEJT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



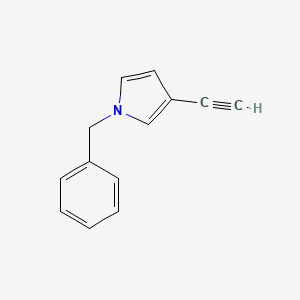
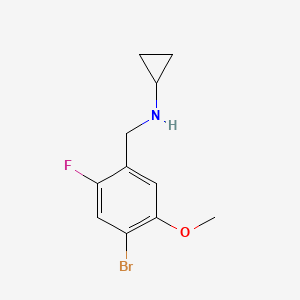

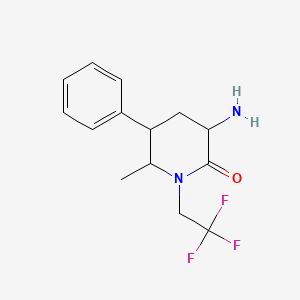


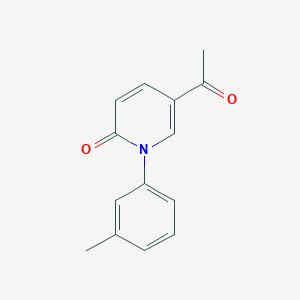

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
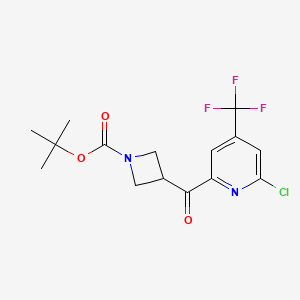
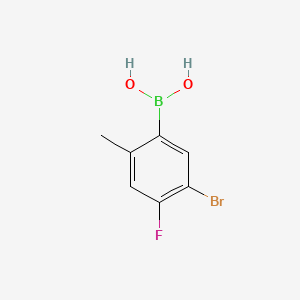
![N-methyl-2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14767933.png)
